N-(7-Oxocyclohept-1-en-1-yl)acetamide
Description
N-(7-Oxocyclohept-1-en-1-yl)acetamide is a cyclic enone-containing acetamide derivative characterized by a seven-membered cycloheptenone ring substituted at the 1-position with an acetamide group. The compound’s structure combines a strained cycloheptenone system with an acetamide moiety, which may influence its reactivity, solubility, and biological interactions.
Properties
CAS No. |
62372-80-9 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
N-(7-oxocyclohepten-1-yl)acetamide |
InChI |
InChI=1S/C9H13NO2/c1-7(11)10-8-5-3-2-4-6-9(8)12/h5H,2-4,6H2,1H3,(H,10,11) |
InChI Key |
DTZPIXMMAZJKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Oxocyclohept-1-en-1-yl)acetamide typically involves the reaction of cycloheptanone with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to ensure high efficiency and cost-effectiveness. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(7-Oxocyclohept-1-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.
Substitution: The acetamide moiety can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
N-(7-Oxocyclohept-1-en-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(7-Oxocyclohept-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cyclic Systems and Substituent Effects
- Coumarin-Based Acetamides (e.g., ): Compounds like (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) feature a coumarin core linked to acetamide via an ether bridge. The rigid coumarin ring enhances thermal stability (melting points: 230–260°C) compared to the flexible cycloheptenone system in the target compound, which may exhibit lower melting points due to reduced crystallinity .
- Meta-Substituted Phenyl Acetamides (e.g., ): N-(3-chlorophenyl)-2,2,2-trichloro-acetamide derivatives demonstrate that electron-withdrawing substituents (e.g., Cl, NO₂) at meta positions significantly alter crystal packing and lattice constants. The 7-oxo group in N-(7-Oxocyclohept-1-en-1-yl)acetamide may similarly influence intermolecular hydrogen bonding and solubility .
- In contrast, the cycloheptenone ring may confer unique steric effects, impacting binding interactions in biological systems .
Functional Group Comparisons
- Naphthofuran Acetamides (e.g., ) :
Compounds such as N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide include nitro and hydrazine groups, which enhance antibacterial activity. The absence of such polar groups in the target compound may reduce its antimicrobial efficacy but improve metabolic stability . - Tetrazole-Linked Acetamides (e.g., ): N-(2-Oxoethyl)-1H-Tetrazole-1-Acetamide features a tetrazole ring, known for its high dipole moment and use in coordination chemistry. The cycloheptenone system lacks such strong electron-deficient regions, limiting its utility in metal chelation .
Physicochemical Properties
*Estimated for this compound based on structural analogs.
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